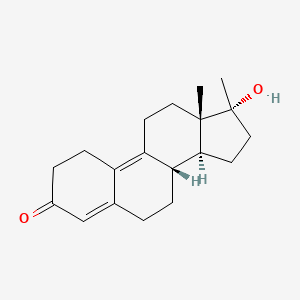

17Beta-Methyldienolone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19-/m1/s1 |

InChI Key |

RDJBOAMEIJEKEY-YDZRNGNQSA-N |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C)O |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 17beta Methyldienolone

Retrosynthetic Analysis of 17Beta-Methyldienolone

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies several key disconnections.

C17 Functional Group Interconversion (FGI): The tertiary alcohol at C17 (17β-OH, 17α-CH₃) is a logical point for disconnection. This functionality can be retrosynthetically derived from a C17-ketone precursor via the addition of a methyl nucleophile, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). This disconnection leads back to the precursor estra-4,9,11-triene-3,17-dione .

Formation of the Δ¹¹ Double Bond: The C11-C12 double bond, which completes the trienone system, is typically introduced late in the synthesis. Retrosynthetically, removing this bond via a conceptual reduction step leads to the cross-conjugated dienone, estra-4,9-diene-3,17-dione (also known as Dienedione). This simplifies the core structure significantly.

Construction of the Δ⁴,⁹-Dienone System: The Δ⁴,⁹-dienone moiety is classically formed from an aromatic A-ring precursor. This transformation involves a key strategic reaction: the Birch reduction. Disconnecting the Δ⁴ and Δ⁹ double bonds via a conceptual reverse isomerization and reverse reduction leads to an aromatic A-ring steroid with a 3-methoxy ether protecting group, such as 3-methoxy-estra-1,3,5(10)-trien-17-one , which is itself derived from the natural steroid Estrone (B1671321) .

This analysis establishes a clear synthetic path forward: beginning with an estrone derivative, constructing the dienone system via Birch reduction, introducing the Δ¹¹ double bond, and finally, installing the C17 functional groups.

Classical Synthetic Routes to this compound

The classical synthesis of this compound follows the logic established by the retrosynthetic analysis. The most well-documented route begins with an aromatic A-ring steroid.

The process can be summarized in the following key steps:

Birch Reduction: The synthesis typically starts with an estrone derivative, such as 3-methoxy-estra-1,3,5(10)-trien-17-one. This precursor undergoes a Birch reduction using a dissolving metal (e.g., lithium or sodium) in liquid ammonia (B1221849) with a proton source like ethanol (B145695) or tert-butanol. This reaction selectively reduces the aromatic A-ring to a non-conjugated diene (a 1,4-cyclohexadiene (B1204751) derivative).

Hydrolysis and Isomerization: The resulting enol ether intermediate is not isolated but is directly treated with a weak acid, such as oxalic acid. This step accomplishes two transformations: it hydrolyzes the 3-methoxy enol ether to a ketone and catalyzes the isomerization of the double bonds from a non-conjugated arrangement to the thermodynamically more stable, cross-conjugated Δ⁴,⁹-dienone system. The product of this sequence is estra-4,9-diene-3,17-dione .

Dehydrogenation to Form the Trienone: The introduction of the C11-C12 double bond is a critical oxidation step. This can be achieved using various dehydrogenating agents. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which selectively oxidizes the dienone to the desired trienone, yielding estra-4,9,11-triene-3,17-dione . Other methods, such as bromination followed by dehydrobromination, have also been employed.

C17 Alkylation: The final step involves the stereoselective addition of a methyl group to the C17-ketone. This is typically performed using methylmagnesium bromide (CH₃MgBr). The Grignard reagent approaches the steroid nucleus from the less sterically hindered α-face, resulting in the formation of the 17α-methyl and 17β-hydroxyl groups, thus yielding the target molecule, this compound.

The table below summarizes the key transformations in this classical pathway.

| Step | Starting Material | Key Reagents & Conditions | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 3-Methoxy-estra-1,3,5(10)-trien-17-one | Li/Na in liquid NH₃, t-BuOH | 1,4-Diene enol ether intermediate | Birch Reduction of A-Ring |

| 2 | 1,4-Diene enol ether intermediate | Aqueous oxalic acid or HCl | Estra-4,9-diene-3,17-dione | Hydrolysis & Isomerization |

| 3 | Estra-4,9-diene-3,17-dione | DDQ or SeO₂ | Estra-4,9,11-triene-3,17-dione | Dehydrogenation at C11-C12 |

| 4 | Estra-4,9,11-triene-3,17-dione | CH₃MgBr in THF/ether | This compound | Stereoselective C17-Alkylation |

Novel and Emerging Synthetic Approaches for this compound and Related Steroids

While classical routes are well-established, modern synthetic chemistry offers innovative methods that promise greater efficiency, selectivity, and sustainability. These approaches are being applied to the synthesis of complex steroids, including structures related to this compound.

Chemo-enzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations that are often difficult to achieve with traditional reagents. In the context of steroid synthesis, enzymes like hydroxysteroid dehydrogenases (HSDs), reductases, and oxidases offer significant advantages.

Regio- and Stereoselectivity: Enzymes can differentiate between multiple similar functional groups. For instance, in a precursor like estra-4,9-diene-3,17-dione, a specific HSD could be used to selectively reduce the C3-ketone to a 3β-hydroxyl group while leaving the C17-ketone untouched for subsequent chemical modification. This avoids the need for complex protecting group strategies.

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild pH and temperature conditions, reducing the use of harsh solvents and reagents and minimizing side product formation.

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology is particularly well-suited for steroid synthesis, which often involves hazardous reagents or sensitive intermediates.

Enhanced Safety: Reactions like the Birch reduction (using cryogenic liquid ammonia and alkali metals) or oxidations with potent reagents like DDQ can be performed with significantly improved safety in a flow reactor. The small reaction volume at any given time minimizes the risk associated with thermal runaways or accidental exposure.

Precise Control and Reproducibility: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to higher reproducibility and can improve yields by minimizing the formation of byproducts.

Process Intensification: Flow systems can be automated for continuous production, streamlining multi-step syntheses and facilitating easier scale-up compared to traditional batch processing. For example, a multi-step sequence involving oxidation and subsequent reduction could be telescoped into a single continuous flow process.

The cross-conjugated dienone system present in precursors to this compound is photochemically active. Upon irradiation with ultraviolet (UV) light, these dienones can undergo complex skeletal rearrangements. While not a direct route to this compound, this reactivity is a key chemical property of its core structure and a tool for creating novel steroid analogs.

A well-known example is the lumiketone rearrangement . When a steroid containing a Δ⁴,⁹-dien-3-one system is irradiated, it can rearrange to form a photoproduct known as a lumiketone, which features a cyclopropyl (B3062369) ring and a rearranged carbon skeleton. This pathway provides access to structurally unique steroids that are inaccessible through classical thermal reactions. This research highlights the potential for using light to drive unique transformations in this class of compounds, expanding the chemical space accessible from dienone precursors.

Flow Technology Applications in Steroid Synthesis

Stereochemical Control in this compound Synthesis

The biological activity of steroids is critically dependent on their three-dimensional structure. Therefore, controlling the stereochemistry at multiple chiral centers is paramount during synthesis.

Ring Junction Stereochemistry: The stereochemistry of the B/C and C/D ring junctions is typically inherited from the natural steroid starting material (e.g., Estrone), which possesses the thermodynamically stable trans-fused configuration. The reaction conditions of the Birch reduction and subsequent acid-catalyzed isomerization are chosen to preserve or re-establish this natural configuration.

C17 Stereocenter: The creation of the C17 stereocenter is the final and most crucial stereochemical challenge in the synthesis of this compound. The desired product has a 17β-hydroxyl group and a 17α-methyl group. This outcome is achieved through the stereoselective addition of a methyl nucleophile to the planar C17-ketone of the precursor, estra-4,9,11-triene-3,17-dione.

The stereoselectivity of this addition is governed by steric hindrance, as described by Cram's rule of asymmetric induction . The steroid backbone is relatively flat, but the C18-angular methyl group provides significant steric bulk on the β-face (top face) of the molecule. Consequently, the incoming nucleophile (e.g., the methyl Grignard reagent) preferentially attacks from the less hindered α-face (bottom face). This attack vector forces the oxygen atom upward, which, upon protonation during workup, becomes the 17β-hydroxyl group.

The table below details the stereochemical control at the key C17 position.

| Chiral Center | Precursor Functionality | Method of Control | Rationale | Resulting Configuration |

|---|---|---|---|---|

| C17 | Planar C17-ketone | Nucleophilic addition of CH₃MgBr or CH₃Li | Steric hindrance from the C18-angular methyl group directs the nucleophile to the α-face of the steroid. | 17α-Methyl, 17β-Hydroxyl |

This inherent substrate control provides a reliable and high-yielding method for establishing the correct stereochemistry at C17, completing the synthesis of this compound.

Precursor Compounds and Intermediate Derivatization in 17β-Methyldienolone Synthesis

The primary precursor for the synthesis of 17β-Methyldienolone is 19-nortestosterone (also known as nandrolone). Current time information in Bangalore, IN.wikipedia.org This compound provides the essential nineteen-carbon steroid skeleton, lacking the C-19 methyl group characteristic of testosterone (B1683101), which is a defining feature of 17β-Methyldienolone and its derivatives. The synthesis then proceeds through a series of intermediate compounds, where specific functional groups are added or modified.

A key intermediate that has been identified in the synthesis of Methyldienolone (B1508755) is (17β)-17-Hydroxy-17-methylestr-5(10)-en-3-one . rsc.org The formation of this intermediate from 19-nortestosterone involves several critical derivatization steps.

The introduction of the 17α-methyl group is a crucial modification. Current time information in Bangalore, IN. This is typically achieved through a nucleophilic addition to the 17-keto group of a precursor steroid. A common method for this transformation is the Grignard reaction , where a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) is reacted with the 17-ketosteroid. rsc.orgingentaconnect.com This reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon at C-17, followed by an aqueous workup to yield the tertiary alcohol. The stereochemistry of this addition predominantly leads to the formation of the 17α-methyl, 17β-hydroxy configuration due to steric hindrance from the C-18 angular methyl group, which directs the incoming nucleophile to the α-face of the steroid.

Another significant transformation is the strategic manipulation of the double bonds within the A and B rings of the steroid to create the conjugated Δ4,9-diene system. This often involves the use of reactions that can isomerize or introduce double bonds. The Birch reduction is a well-established method in steroid synthesis for the partial reduction of an aromatic ring, which can be a starting point for creating non-aromatic dienones. wikipedia.org For instance, starting from an estradiol (B170435) methyl ether, a Birch reduction can yield a 2,5(10)-diene, which can then be hydrolyzed to a Δ5(10)-3-ketone intermediate. wikipedia.org

The conversion of a 3-hydroxy steroid to a 3-keto steroid, often with concurrent double bond migration to form a conjugated enone system, can be accomplished via the Oppenauer oxidation . thermofisher.comwikipedia.orgnumberanalytics.com This reaction utilizes a catalyst, such as aluminum isopropoxide, in the presence of a ketone like acetone, to selectively oxidize a secondary alcohol to a ketone. thermofisher.comwikipedia.org In the context of steroid synthesis, this can be used to convert a 3-hydroxy-Δ5-steroid to a 3-keto-Δ4-steroid.

The final key step is the introduction of the Δ9 double bond to form the conjugated estra-4,9-diene system. The synthesis of estra-4,9-diene-3,17-dione, a closely related compound, has been achieved through a domino cyclization reaction of a suitable precursor. researchgate.net Another approach involves the dehydration of an 11-hydroxy steroid to create a Δ9,11-diene. researchgate.net Catalytic dehydrogenation methods, for example using palladium catalysts, are also employed in steroid chemistry to introduce unsaturation. wikipedia.org

The following table summarizes the key precursor and intermediate compounds in the plausible synthetic pathway to 17β-Methyldienolone:

| Compound Name | Molecular Formula | Role in Synthesis |

| 19-Nortestosterone | C₁₈H₂₆O₂ | Primary Precursor |

| Estrone Methyl Ether | C₁₉H₂₄O₂ | Potential Starting Material for Birch Reduction |

| (17β)-17-Hydroxy-17-methylestr-5(10)-en-3-one | C₁₉H₂₈O₂ | Key Intermediate |

| Estra-4,9-diene-3,17-dione | C₁₈H₂₂O₂ | Related Dienedione Structure |

The derivatization of these intermediates involves a carefully orchestrated sequence of reactions to achieve the desired stereochemistry and functionality of the final 17β-Methyldienolone molecule. Each step requires precise control of reaction conditions to maximize the yield of the desired product and minimize the formation of side products.

Molecular Interactions and Receptor Dynamics of 17beta Methyldienolone

Androgen Receptor Binding Kinetics and Affinities for 17Beta-Methyldienolone

This compound, also known as methyldienolone (B1508755), is a synthetic anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of the 19-nortestosterone family. vulcanchem.comwada-ama.orgaustlii.edu.auwada-ama.org Its primary mechanism of action involves binding to and activating the androgen receptor (AR). vulcanchem.com The binding affinity of a steroid to its receptor is a critical determinant of its biological potency. The time that a drug remains bound to its target is known as its residence time, which is a key factor as the drug's effect is only present as long as the receptor-ligand complex is maintained. universiteitleiden.nl

Studies have shown that this compound possesses a high affinity for the androgen receptor. vulcanchem.com Its binding affinity is reported to be 64% of that of methyltrienolone (B1676529) (Metribolone), a potent synthetic androgen. wikipedia.org In comparison to other androgens, its affinity for the AR is significant. For instance, it has a higher relative binding affinity than methyltestosterone (B1676486). wikipedia.org The interaction between anabolic steroids and androgen receptors in various tissues, including muscle and bone, initiates a cascade of events leading to increased protein synthesis and muscle growth. wikipedia.org

Table 1: Relative Binding Affinities of this compound and Related Steroids to the Androgen Receptor (AR)

| Steroid | Relative Binding Affinity (%) to AR (Metribolone = 100%) |

|---|---|

| This compound | 64 wikipedia.org |

| Metribolone (Methyltrienolone) | 100 wikipedia.org |

| Dienolone | 134 wikipedia.org |

| Dimethyldienolone | 122 wikipedia.org |

| Dimethyltrienolone | 180 wikipedia.org |

| Methyltestosterone | 45-125 wikipedia.org |

| Nandrolone | 154-155 wikipedia.org |

Data sourced from a comparative analysis of various anabolic steroids. wikipedia.org

Structural Determinants of Ligand-Receptor Binding for this compound

For androgen receptor binding, a 17β-hydroxyl group is a crucial feature for high-affinity interaction. glowm.com this compound possesses this critical hydroxyl group. Furthermore, the presence of a 17α-methyl group in this compound is a significant structural modification. This addition enhances the compound's oral bioavailability by protecting it from rapid metabolism in the liver. vulcanchem.comwikipedia.org

The conjugated double bonds within the A and B rings of the steroid nucleus of this compound (estra-4,9-dien-3-one structure) also contribute to its binding affinity and biological activity. wada-ama.orgaustlii.edu.auwada-ama.org This trienone structure, similar to that of trenbolone (B1683226), is associated with high anabolic potency. researchgate.netresearchgate.net The planarity and electronic distribution of this ring system influence how the ligand fits into the hydrophobic ligand-binding pocket of the androgen receptor. plos.org The interaction with hydrophobic residues within the receptor's binding pocket is a primary determinant of binding affinity. plos.org

Non-Androgen Receptor Interactions of this compound

While the primary pharmacological effects of this compound are mediated through the androgen receptor, it is important to consider its potential interactions with other steroid hormone receptors. Synthetic steroids can sometimes exhibit cross-reactivity, binding to receptors other than their primary target, which can lead to a broader range of biological effects.

Studies on related synthetic androgens have shown binding to other receptors such as the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). wikipedia.orgnih.gov For example, methyltrienolone (Metribolone), a structurally similar compound, has been shown to bind with high affinity to both the androgen receptor and the progesterone receptor. nih.gov It also demonstrates binding to the glucocorticoid receptor. nih.gov

This compound itself has been reported to have a notable affinity for the progesterone receptor, with a relative binding affinity of 71% compared to progesterone. wikipedia.org It also shows some affinity for the glucocorticoid receptor (6% of dexamethasone) and a very low affinity for the mineralocorticoid receptor (0.4% of aldosterone). wikipedia.org In contrast, its binding to the estrogen receptor is negligible (<0.1%). wikipedia.org This pattern of receptor interaction highlights its progestogenic and slight glucocorticoid activity alongside its primary androgenic effects.

Table 2: Non-Androgen Receptor Binding Affinities of this compound

| Receptor | Relative Binding Affinity (%) |

|---|---|

| Progesterone Receptor (PR) | 71 wikipedia.org |

| Glucocorticoid Receptor (GR) | 6 wikipedia.org |

| Estrogen Receptor (ER) | <0.1 wikipedia.org |

| Mineralocorticoid Receptor (MR) | 0.4 wikipedia.org |

Data relative to the respective endogenous ligands (Progesterone, Dexamethasone, Estradiol (B170435), Aldosterone). wikipedia.org

Molecular Modeling and Computational Studies of this compound-Receptor Complexes

Molecular modeling and computational methods are invaluable tools for understanding the interactions between ligands like this compound and their receptor targets at a molecular level. These techniques provide insights into binding modes, affinities, and the structural basis for receptor selectivity. researchgate.netjocpr.com

Molecular Docking Applications in Steroid Research

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand the interactions between drugs and their protein targets. researchgate.netnih.gov In steroid research, docking studies can elucidate how a steroid fits into the ligand-binding pocket of a nuclear receptor and identify the key amino acid residues involved in the interaction. nih.govf1000research.com

The process involves generating various conformations of the ligand and positioning them within the receptor's binding site, followed by a scoring function to estimate the binding affinity for each pose. researchgate.net For steroids like this compound, docking simulations can visualize how its structural features, such as the 17α-methyl and 17β-hydroxyl groups, interact with the androgen receptor's binding pocket through hydrogen bonds and hydrophobic contacts. plos.orgglowm.com These simulations can help explain the high binding affinity of the compound and provide a basis for designing new molecules with improved properties. plos.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroid Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comwikipedia.orglongdom.org QSAR models are built by correlating molecular descriptors (physicochemical properties or structural features) of a series of compounds with their experimentally determined activities. jocpr.commdpi.com

In the context of steroid research, QSAR can be used to predict the androgenic potency of new synthetic steroids based on their structural characteristics. wikipedia.org A QSAR model for androgen receptor binding would typically use descriptors such as molecular weight, lipophilicity (logP), and various shape and electronic parameters to predict the binding affinity. jocpr.com For a series of steroids including this compound, a robust QSAR model could identify the key structural features that contribute positively or negatively to androgen receptor binding. mdpi.com A validated QSAR model can then be used to virtually screen new, untested compounds, prioritizing those with the highest predicted activity for synthesis and further testing. jocpr.comwikipedia.org

Comparative Analysis of this compound Receptor Selectivity with Related Synthetic Steroids

The receptor selectivity of a synthetic steroid is a crucial aspect of its pharmacological profile, determining its therapeutic effects and potential side effects. This compound, like other synthetic androgens, exhibits a specific pattern of binding to various steroid receptors.

Compared to testosterone (B1683101), which can be converted to the more potent androgen dihydrotestosterone (B1667394) (DHT) by 5α-reductase and to estrogens by aromatase, this compound is resistant to such enzymatic conversions due to its chemical structure. vulcanchem.comresearchgate.net This resistance contributes to its specific activity profile.

When compared to other synthetic steroids, this compound shows a distinct selectivity profile. For instance, while it has a strong affinity for the androgen receptor, it also possesses significant progestogenic activity. wikipedia.org This is in contrast to some other AAS that may have lower or higher relative affinities for the progesterone receptor. For example, nandrolone, another 19-nortestosterone derivative, is also a potent progestogen. wikipedia.org

The binding of this compound to the glucocorticoid receptor is relatively low, but not insignificant. wikipedia.org This is an important consideration, as some synthetic androgens, such as methyltrienolone, are known to bind to glucocorticoid receptors, which can complicate the interpretation of in vitro studies. nih.gov The minimal interaction with the estrogen receptor is a common feature of many potent androgens and is a key factor in their pharmacological application. wikipedia.org

Table 3: Comparative Receptor Binding Profile of Synthetic Steroids (% Relative Binding Affinity)

| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) |

|---|---|---|---|

| This compound | 64 wikipedia.org | 71 wikipedia.org | 6 wikipedia.org |

| Metribolone | 100 wikipedia.org | 208-210 wikipedia.org | 10-26 wikipedia.org |

| Nandrolone | 154-155 wikipedia.org | 20 wikipedia.org | 0.5 wikipedia.org |

| Methyltestosterone | 45-125 wikipedia.org | 3 wikipedia.org | 1-5 wikipedia.org |

Affinities are relative to standard ligands for each receptor. wikipedia.org

Enzymatic Biotransformations and Metabolic Pathways of 17beta Methyldienolone in Vitro/non Human Models

In Vitro Metabolic Studies of 17Beta-Methyldienolone

Hepatic Microsomal Metabolism and Enzyme Systems (e.g., Cytochrome P450, Reductases)

The biotransformation of xenobiotics, including synthetic steroids like this compound, is primarily carried out by enzyme systems within the liver. news-medical.net Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model for studying metabolic pathways. news-medical.netwuxiapptec.com The principal enzyme family involved in the oxidative metabolism of a vast array of compounds is the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. uniroma1.it These enzymes catalyze the insertion of one oxygen atom into a substrate, a crucial step in the biotransformation of many drugs. uniprot.org

In humans, the CYP1, CYP2, and CYP3 families are responsible for the metabolism of the majority of xenobiotics. uniroma1.it Specifically, CYP3A4 is a major enzyme in the liver and is involved in the metabolism of numerous steroids, including the oxidative deactivation of androgens like testosterone (B1683101). uniprot.org It catalyzes hydroxylation reactions at various positions on the steroid nucleus. uniprot.orgnih.gov The activity of these enzymes is dependent on cofactors such as NADPH, which provides the necessary electrons via cytochrome P450 reductase. uniprot.org Assays excluding NADPH are used as a negative control to distinguish between CYP-dependent and independent metabolic pathways. nih.govpharmaron.com

Besides the oxidative pathways mediated by CYPs, reductive enzymes also play a significant role. For instance, 5α-reductase is known to metabolize nandrolone. wikipedia.org The activity of various reductases and dehydrogenases, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), is crucial in the metabolism of steroids, influencing their biological activity. wikipedia.orgnih.gov In vitro studies using testicular minces have shown that deficiencies in these enzymes can dramatically alter the metabolic profile of steroids. nih.gov

Identification of In Vitro Biotransformation Products of this compound

In vitro studies are crucial for identifying the metabolites of synthetic steroids. For the closely related compound metandienone (17α-methyl-androsta-1,4-dien-17β-ol-3-one), oral administration in humans leads to several conjugated urinary metabolites. nih.gov These include 17α-methyl-5β-androst-1-en-17β-ol-3-one, 17α-methyl-5β-androst-1-ene-3α,17β-diol, 17β-methyl-5β-androst-1-ene-3α,17α-diol, and 17α-methyl-5β-androstane-3α,17β-diol. nih.gov Additionally, several bis-hydroxylated metabolites have been identified. nih.gov

Recent research on metandienone and methyltestosterone (B1676486) has revealed novel metabolites with a rearranged D-ring and a fully reduced A-ring. mdpi.com For metandienone, 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol was identified as a metabolite. mdpi.com The stereochemistry of these metabolites often differs from the parent compound, which can have significant implications for their biological activity. mdpi.com

For dienone steroids, including methyldienolone (B1508755), studies on their reaction with free chlorine, a process relevant to water treatment, have shown the formation of specific transformation products. acs.orgnih.gov Computational and experimental data suggest that for dienogest (B1670515), a related dienone, chlorination leads to a single, more polar product. acs.orgnih.gov This reaction is predicted to proceed via C4 chlorination followed by the formation of a 9,10-epoxide structure. acs.orgnih.gov These findings suggest that dienone steroids like methyldienolone are susceptible to transformation under such conditions. acs.orgnih.gov

Microbial Transformation of Steroids Relevant to this compound

The use of microorganisms to modify steroid structures is a well-established field in biotechnology, offering advantages over traditional chemical synthesis due to high specificity and milder reaction conditions. researchfloor.orgresearchgate.netfrontiersin.org Microorganisms can perform a wide range of transformations, including hydroxylations, dehydrogenations, and side-chain cleavage. researchfloor.orgresearchgate.net

Aerobic and Anaerobic Microbial Degradation Pathways

Bacteria are capable of completely degrading steroid compounds for use as carbon and energy sources. uni-muenster.demdpi.com The degradation pathways are fundamentally different depending on the presence or absence of oxygen. nih.gov

Aerobic Degradation: In the presence of oxygen, bacteria utilize oxygenase enzymes to activate and cleave the stable steroid ring structure. nih.gov For androgens, the primary aerobic degradation route is the 9,10-seco pathway. nih.gov A key initial step in the degradation of the steroid nucleus in Actinobacteria is the oxidation of the 3-hydroxyl group, followed by the action of 3-ketosteroid-Δ1-dehydrogenase and 3-ketosteroid-9α-hydroxylase, which leads to the cleavage of the B-ring. mdpi.com Comamonas testosteroni is a well-studied model organism for aerobic androgen degradation. nih.govresearchgate.net

Anaerobic Degradation: In anoxic environments, denitrifying bacteria employ a different strategy, the 2,3-seco pathway, to break down the steroid core. nih.gov The study of anaerobic steroid degradation is more recent compared to aerobic pathways. nih.gov Steroidobacter denitrificans is a model organism capable of degrading testosterone under both aerobic and anaerobic conditions. nih.gov Under anaerobic conditions, testosterone is first converted to 1-dehydrotestosterone, which is a key intermediate that diverges the metabolic pathway depending on oxygen availability. nih.gov The subsequent steps involve hydration and oxidation before the A-ring is cleaved by hydrolysis. nih.gov

Engineering Microbial Biocatalysts for Steroid Transformations

Advances in genetic and metabolic engineering have revolutionized the production of steroids using microorganisms. researchgate.netnih.gov By modifying microbial strains, it is possible to enhance the production of desired steroid synthons and prevent the formation of unwanted by-products. nih.govresearchgate.net

Engineered Mycolicibacterium species are widely used for the industrial production of C19-steroids like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD) from phytosterols (B1254722). mdpi.com For example, inactivating genes for 3-ketosteroid-Δ1-dehydrogenases (KstD) can lead to the accumulation of specific intermediates. nih.gov Heterologous expression of genes from other organisms, such as fungal cytochrome P450 systems, in bacterial hosts like Mycolicibacterium smegmatis or E. coli has enabled the single-step production of valuable hydroxylated steroids. researchgate.netmdpi.com This approach combines the robust steroid-degrading machinery of bacteria with the specific hydroxylation capabilities of fungi. mdpi.com The goal of this engineering is often to create whole-cell biocatalysts that can efficiently convert cheap starting materials like phytosterols into high-value pharmaceutical precursors. mdpi.comnih.gov

Environmental Transformation Pathways of this compound and Related Steroids

The fate of synthetic steroids in the environment is a growing concern due to their potential endocrine-disrupting effects on wildlife. thecattlesite.comuiowa.edu Once released into aquatic systems, these compounds can undergo various transformation processes.

Studies on the related steroid trenbolone (B1683226) have shown that its metabolites can undergo photodegradation in sunlight. unr.eduresearchgate.net However, this is not always the end of their environmental lifecycle. Research has revealed a novel reversion mechanism where photodegradation products can regenerate back into the parent compounds under dark conditions, prolonging their persistence and potential for ecological impact. unr.edu This process has also been observed for other dienone steroids. thecattlesite.comuiowa.edu

The photodegradation of steroids in natural waters is often an indirect process, mediated by reactive species generated from dissolved organic matter, such as hydroxyl radicals and singlet oxygen. researchgate.net For some steroids, photolysis can lead to the formation of hydroxylated products which may still retain biological activity. researchgate.netresearchgate.net

In addition to phototransformation, steroids can be transformed during water treatment processes. Dienone and trienone steroids, including methyldienolone, are susceptible to degradation by chlorination. acs.orgnih.gov The reaction with free chlorine can lead to the formation of chlorinated derivatives or other transformation products. acs.orgnih.gov Furthermore, photocatalytic degradation using materials like titanium dioxide has been shown to be effective in removing some steroid hormones from water. nih.gov The presence of steroid transformation products in wastewater treatment plant effluents highlights that removal can be incomplete, leading to the release of both parent compounds and their metabolites into the aquatic environment.

Chemical Degradation in Aquatic Environments

The presence of synthetic steroids like this compound in aquatic environments is a growing concern. Research into the chemical degradation of these compounds is crucial for understanding their environmental fate and persistence. Studies have shown that dienone steroids, including this compound, are susceptible to transformation under conditions typical for wastewater and drinking water treatment. acs.orgnih.gov

One of the primary degradation pathways investigated is chlorination, a common method for water disinfection. nih.gov In silico modeling and experimental observations indicate that dienone steroids are likely to be at least partially, if not fully, degraded by the concentrations of free chlorine used in these treatment processes. acs.orgnih.gov The reaction with free chlorine leads to the transformation of the parent compound into one or more products. nih.gov

In studies involving a family of structurally related steroids, it was observed that dienones like methyldienolone, dienedione, and dienogest exclusively transform into a single primary product upon chlorination across a range of chlorine doses (0.5–5 mg Cl2/L). acs.orgnih.gov This is in contrast to other types of steroids which may form multiple products. The initial chlorination event with hypochlorous acid (HOCl) is predicted to be more favorable for dienones compared to enones, suggesting a higher reactivity and susceptibility to degradation through this pathway. acs.org

Table 1: Predicted Degradation of Steroids by Chlorination

| Steroid Class | Compound Example(s) | Susceptibility to Chlorination | Primary Outcome |

|---|---|---|---|

| Dienones | This compound , Dienogest, Dienedione | Susceptible | Transformation to a single major product acs.orgnih.gov |

| Trienones | 17β-Trenbolone, 17α-Trenbolone, Methyltrenbolone | Susceptible | Transformation to a single major product acs.orgnih.gov |

This table summarizes the susceptibility and primary outcomes of different steroid classes to degradation by chlorination in aquatic environments based on available research.

Photochemical Breakdown and Regeneration Mechanisms

The environmental persistence of steroid hormones is significantly influenced by photochemical processes. For compounds structurally similar to this compound, such as the metabolites of trenbolone acetate (B1210297) (TBA), a unique cycle of photochemical breakdown and subsequent regeneration has been identified, which may increase their environmental lifespan. acs.orgresearchgate.net

Sunlight can induce rapid photohydration of these steroids in aquatic environments. researchgate.net This process involves the addition of a water molecule to the steroid structure, forming photohydrates. For instance, 17β-trenbolone (17β-TBOH), a trienone steroid, primarily forms 12-hydroxy photohydrates. acs.org However, these photoproducts are often metastable. acs.org

In the absence of light (i.e., in the dark), a reverse reaction, known as thermal dehydration, can occur. researchgate.net This process leads to the regeneration of the original parent steroid from its photohydration products. researchgate.net This coupled photochemical hydration-thermal dehydration cycle effectively extends the persistence of the steroid in the environment, as it is not permanently removed but can be reformed. researchgate.net

Furthermore, the presence of other nucleophiles in the water, which can be found in agricultural runoff or as part of dissolved organic matter (DOM), can influence this process. acs.org Photolysis in the presence of these nucleophiles can lead to the formation of different metastable photoaddition products. acs.org These products can also decompose and contribute to the regeneration of the parent steroid, adding a parallel pathway to the reversion cycle. acs.org For example, in the presence of thiosulfate (B1220275), a thiosulfate addition product is formed, which can then decompose and contribute to the regeneration of 17β-TBOH in the dark. acs.org

Table 2: Photochemical Reactions of Structurally Similar Steroids (Trenbolone Metabolites)

| Condition | Process | Reactant(s) | Product(s) | Outcome |

|---|---|---|---|---|

| Sunlight | Photohydration | Parent Steroid + Water | Photohydrates (e.g., 12-hydroxy-17β-TBOH) | Breakdown of parent steroid acs.orgresearchgate.net |

| Dark | Thermal Dehydration | Photohydrates | Parent Steroid + Water | Regeneration of parent steroid researchgate.net |

| Sunlight with Nucleophiles | Photonucleophilic Addition | Parent Steroid + Nucleophile (e.g., thiosulfate) | Metastable Nucleophile Adducts | Formation of alternative photoproducts acs.org |

This table outlines the photochemical breakdown and regeneration mechanisms observed for trenbolone metabolites, which are structurally analogous to this compound.

Advanced Analytical Characterization and Detection Methodologies for 17beta Methyldienolone

Spectroscopic Characterization of 17Beta-Methyldienolone

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework. These techniques are foundational for creating reference standards and for the unequivocal identification of the compound in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about a molecule. mdpi.com It is highly reproducible and particularly useful for analyzing complex substances. frontiersin.org For this compound, both ¹H and ¹³C NMR are used to confirm its identity by mapping the chemical environment of each hydrogen and carbon atom. industry.gov.auindustry.gov.au The chemical shifts observed in the NMR spectrum are unique to the compound's structure, allowing for unambiguous identification when compared to a reference standard. researchgate.net While specific spectral data for this compound is proprietary to the institutions that synthesize and certify it, reference material reports confirm its use for identity confirmation. industry.gov.auindustry.gov.au The data obtained from NMR is crucial for establishing the precise stereochemistry and connectivity of the atoms within the molecule. theanalyticalscientist.com

Table 1: Representative NMR Data for Steroid Nuclei (Note: This table provides a general illustration of the types of data obtained for steroid compounds and is not the specific data for this compound.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 | - | ~199 |

| C-4 | ~5.8 | ~124 |

| C-9 | - | ~145 |

| C-10 | - | ~138 |

| C-17 | - | ~81 |

| 17α-CH₃ | ~0.9 | ~25 |

Data based on general steroid structures and principles of NMR spectroscopy.

Mass Spectrometry (MS) and High-Resolution MS

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. mdpi.com When coupled with fragmentation techniques (MS/MS), it provides structural information by breaking the molecule into smaller, charged fragments. lcms.czlibretexts.org For this compound, with a molecular formula of C₁₉H₂₆O₂ and a molecular weight of 286.4 g/mol , MS is a key analytical tool. caymanchem.comnih.govwikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which helps in confirming the elemental composition. dshs-koeln.de The fragmentation pattern of this compound is characteristic of its steroid structure, particularly the intact 3-keto-1,4-diene structure and the C/D ring system. In doping control, detecting specific fragment ions is crucial for positive identification. The analysis of testosterone (B1683101) and its analogs by electrospray ionization (ESI) MS has shown characteristic fragment ions at m/z 97, 109, and 123, which are indicative of the steroid core structure. nih.gov Similar fragmentation patterns are expected and utilized for the identification of this compound.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₆O₂ | caymanchem.comnih.govwikipedia.org |

| Molecular Weight | 286.41 g/mol | lgcstandards.com |

| Accurate Mass | 286.1933 | lgcstandards.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. industry.gov.au The technique is often used in conjunction with other methods for identity confirmation. scispace.com For this compound, the IR spectrum would show characteristic absorption bands corresponding to the ketone (C=O) group at the C-3 position and the hydroxyl (O-H) group at the C-17 position, as well as C-H stretching and bending vibrations of the steroid backbone. spectroscopyonline.com While specific peak positions are often part of proprietary characterization reports, the presence and location of these peaks provide confirmatory evidence of the compound's structure. industry.gov.au Near-infrared (NIR) spectroscopy, a related technique, can also be used in pharmaceutical analysis. europa.eumdpi.com

Chromatographic Separation Techniques for this compound

Chromatographic techniques are essential for separating this compound from other substances in a mixture, such as in biological samples or dietary supplements. This separation is crucial for accurate detection and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. researchgate.net For the analysis of steroids like this compound, derivatization is often required to increase their volatility and improve chromatographic performance. mdpi.com The combination of GC with Mass Spectrometry (GC-MS) is a cornerstone of anti-doping analysis, providing both separation and highly specific detection. nih.govnih.govrsc.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. mdpi.com The resulting mass spectrum provides a "fingerprint" that allows for the identification of the compound. mdpi.com GC coupled with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) offers even greater selectivity and sensitivity, which is crucial for detecting the very low concentrations of prohibited substances found in urine samples. nih.govhowest.bedshs-koeln.de

Table 3: Illustrative GC-MS Parameters for Steroid Analysis

| Parameter | Typical Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 100°C to 320°C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase. nih.govresearchgate.net It is particularly well-suited for the analysis of less volatile or thermally labile compounds, making it an excellent alternative or complementary method to GC for steroid analysis. scispace.compensoft.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for the separation of anabolic steroids. pensoft.netresearchgate.net

Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of many compounds in biological matrices due to its high sensitivity and specificity. sciex.comsciex.com This technique allows for the detection of this compound and its metabolites at very low concentrations, often in the nanogram per milliliter (ng/mL) range. sciex.com The use of ultra-high-performance liquid chromatography (UHPLC) can further improve separation efficiency and reduce analysis time. plos.org

Table 4: Representative HPLC Conditions for Steroid Separation

| Parameter | Typical Condition | Reference |

|---|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) | researchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water | scispace.comresearchgate.net |

| Flow Rate | 0.6 - 1.0 mL/min | pensoft.netresearchgate.net |

| Detection | UV at ~254 nm or Mass Spectrometry (MS) | nih.govresearchgate.net |

| Column Temperature | 25 - 40 °C | pensoft.netresearchgate.net |

Impurity Profiling and Purity Assessment of this compound

The purity of a this compound reference material is crucial for its use in qualitative and quantitative analyses. Impurity profiling aims to identify and quantify any unwanted chemical substances present alongside the active pharmaceutical ingredient (API). These impurities can originate from the synthesis process, degradation, or storage. labinsights.nlfda.gov

Types of Impurities:

Organic Impurities: These are the most common and can include starting materials, by-products of side reactions, intermediates, degradation products, reagents, ligands, and catalysts. labinsights.nlfda.gov

Inorganic Impurities: These can be introduced during manufacturing and include reagents, catalysts, heavy metals, or other residual metals and inorganic salts. labinsights.nlaifa.gov.it

Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance. labinsights.nl

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, reporting, and control of these impurities in new drug substances. fda.govmt.com

Purity Assessment Methodology:

Purity = (100% - Organic Impurities) x (100% - Volatile Impurities – Non-Volatile Residue) industry.gov.auindustry.gov.au

Analytical Techniques for Purity Assessment:

A suite of analytical methods is employed to identify and quantify the different types of impurities.

| Analytical Technique | Purpose in Purity Assessment of this compound |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantifies the presence of organic impurities of related structure. industry.gov.au |

| Thermogravimetric Analysis | Determines the content of non-volatile residue. industry.gov.au |

| Karl Fischer Titration | Measures the amount of water (a volatile impurity). industry.gov.au |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the molecular structure and can be used to quantify the main component against a certified reference standard. industry.gov.au |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Provides supporting evidence for the purity assessment. industry.gov.au |

| Headspace Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the qualitative analysis of occluded solvents. industry.gov.au |

For instance, a reference material of methyldienolone (B1508755) was certified for identity and purity by the National Measurement Institute of Australia (NMIA). The identity was confirmed using a range of spectroscopic techniques including NMR, Infrared (IR) spectroscopy, and MS. The purity was determined by mass balance, utilizing GC-FID, thermogravimetric analysis, Karl Fischer analysis, and ¹H NMR spectroscopy. industry.gov.au

Derivatization Strategies for Analytical Detection

Derivatization is a crucial sample preparation step in the analysis of steroids like this compound, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netjfda-online.com This process involves chemically modifying the analyte to improve its analytical properties.

Goals of Derivatization:

Enhance Volatility: Steroids often have low volatility due to polar functional groups. Derivatization converts these into less polar, more volatile forms suitable for GC analysis. jfda-online.com

Improve Thermal Stability: The process can prevent the degradation of the analyte at the high temperatures used in the GC injector. jfda-online.com

Increase Detection Sensitivity: Derivatization can introduce chemical moieties that enhance the response of the detector, leading to lower limits of detection. jfda-online.com

Improve Chromatographic Separation: Modifying the chemical structure can lead to better separation from other compounds in the sample matrix. researchgate.netjfda-online.com

Common Derivatization Reactions for Steroids:

Silylation: This is a widely used technique where active hydrogens in functional groups like hydroxyls are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netmdpi.com A common reagent mixture is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide catalyst and ethanethiol. researchgate.net For example, the analysis of trenbolone (B1683226) metabolites, which are structurally similar to this compound, utilizes MSTFA with an iodine catalyst for derivatization before GC-MS/MS analysis. researchgate.net

Acylation: This involves the introduction of an acyl group. Fluoroacyl derivatives, in particular, can significantly increase volatility and improve detection in GC, especially with negative chemical ionization mass spectrometry. jfda-online.com

Esterification: For liquid chromatography-mass spectrometry (LC-MS) analysis, esterification of hydroxyl groups can enhance ionization efficiency in the positive electrospray ionization (ESI) mode. researchgate.net

The choice of derivatization reagent and reaction conditions depends on the specific steroid and the analytical technique being used. For example, in the screening of anabolic agents in nutritional supplements, analytes are often derivatized to their TMS-ethers before GC-MS analysis. researchgate.netnih.gov

Isotopic Labeling Strategies in Analytical Research of Steroids

Isotope labeling is a powerful technique used in steroid analysis, primarily for quantitative purposes and metabolic studies. nih.gov It involves replacing one or more atoms of a steroid molecule with their stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

Applications of Isotope-Labeled Steroids:

Internal Standards for Quantitative Analysis: Isotope-labeled steroids are considered the gold standard for internal standards in mass spectrometry-based quantification (e.g., GC-MS and LC-MS/MS). nih.govsigmaaldrich.com Because they have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization and fragmentation patterns. sigmaaldrich.com This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to highly precise and accurate quantification. nih.govsigmaaldrich.com

Metabolic Studies: Labeled steroids can be administered to trace their metabolic pathways in the body. thermofisher.com By analyzing biological samples for the labeled metabolites, researchers can identify and understand how the body processes the steroid. Deuterium labeling has long been recognized as a valuable tool for identifying metabolites. thermofisher.com

Isotope Ratio Mass Spectrometry (IRMS): This technique measures the relative abundance of isotopes in a sample. thermofisher.com It can be used to distinguish between endogenous (naturally produced) and exogenous (synthetic) steroids. thermofisher.com Synthetic steroids often have a different ¹³C/¹²C ratio compared to steroids produced by the human body, which reflects the isotopic signature of the plant sources used in the synthesis. thermofisher.com

Selection and Synthesis of Labeled Steroids:

The choice of isotope and the position of the label within the steroid molecule are critical for optimal analytical performance. For mass spectrometry, the label should provide a sufficient mass shift to avoid spectral overlap with the unlabeled analyte. sigmaaldrich.com Deuterium (D) is a common choice for labeling steroids. nih.govnih.gov For example, deuterium-labeled analogs of naturally occurring steroid hormones have been synthesized for use in human metabolism studies and as internal standards. nih.gov Various synthetic procedures have been developed to introduce deuterium at specific positions in the steroid skeleton. nih.gov

Interactive Data Table: Examples of Labeled Steroids in Analytical Research

| Labeled Compound | Isotope | Application | Reference |

| Deuterated Testosterone | ²H (D) | Internal standard for GC-MS analysis of steroids. | sigmaaldrich.com |

| d3-17β-trenbolone | ²H (D) | Used in isotope dilution methods to improve quantification of trenbolone metabolites. | researchgate.net |

| Dideuterio-estrone | ²H (D) | Used for estimating estrogen production rates. | karger.com |

| ¹³C-labeled steroids | ¹³C | Internal standards in mass spectrometry, offering an alternative to deuterated standards to avoid potential isotopic exchange. | sigmaaldrich.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 17beta Methyldienolone Analogues

Correlating Structural Modifications with Molecular Interactions

The interaction between a steroid and the androgen receptor is a highly specific event, akin to a key fitting into a lock. wikidoc.org Modifications to the steroid's structure can significantly alter this interaction, either enhancing or diminishing its biological effect.

Key structural features of 17Beta-Methyldienolone that influence its activity include:

The 17-alpha-methyl group: This addition is crucial for the oral bioavailability of the compound. vulcanchem.com It sterically hinders the enzymatic oxidation of the 17-beta-hydroxyl group in the liver, a primary route of inactivation for many steroids. youtube.com

The absence of a methyl group at C19: As a 19-nortestosterone derivative, this compound lacks the C19 methyl group found in testosterone (B1683101). vulcanchem.combiotechmedjournal.com This modification is known to enhance anabolic activity relative to androgenic activity. youtube.com

Research into azasteroids has shown that substitutions on the A-ring and modifications at the C-17 position significantly impact both 5α-reductase inhibition and androgen receptor binding. nih.gov For instance, a 17β-hydroxyl group is a potent enhancer of receptor binding activity. nih.gov The introduction of double bonds at specific positions can also fine-tune activity. nih.gov

Molecular dynamics simulations have been employed to understand the stable interactions within receptor complexes. For example, studies on immune receptors have revealed how specific amino acid pairings create stable yet dynamic structures capable of accommodating variations in interacting partners. nih.gov This principle of localized stability and global flexibility can be extrapolated to the androgen receptor, where subtle changes in the steroid ligand can influence the conformational state of the receptor and its subsequent interactions with co-regulator proteins.

| Structural Modification | Effect on Molecular Interaction | Resulting Biological Activity |

|---|---|---|

| 17α-Methylation | Steric hindrance of 17β-hydroxyl group oxidation. youtube.com | Increased oral bioavailability. vulcanchem.com |

| Removal of C19-Methyl Group | Alters steroid conformation, potentially enhancing AR binding affinity. youtube.com | Increased anabolic to androgenic ratio. youtube.com |

| A-Ring Dienone System | Influences A-ring planarity and overall molecular shape. nih.gov | Contributes to high binding affinity for the androgen receptor. |

| 17β-Hydroxyl Group | Forms crucial hydrogen bonds with the androgen receptor binding pocket. nih.gov | Essential for potent androgenic activity. nih.gov |

Designing Novel Steroid Analogues Based on this compound Scaffold

The this compound scaffold provides a robust starting point for the design of novel steroid analogues with potentially improved properties, such as enhanced tissue selectivity or different pharmacokinetic profiles. nih.govnih.gov The goal is often to create Selective Androgen Receptor Modulators (SARMs), which could offer the therapeutic benefits of androgens with fewer side effects. nih.gov

One approach involves the synthesis of derivatives with modified substituents. For example, research on dienolone has led to the creation of novel thiazole (B1198619) derivatives with significant insecticidal activities, demonstrating the versatility of the dienolone core in generating compounds with diverse biological functions. acs.org This highlights the potential for creating novel androgenic compounds by introducing different heterocyclic rings or functional groups onto the this compound framework.

Another strategy focuses on altering the steroid's backbone itself. A "scaffold-hopping" approach, which involves replacing the core structure with a non-steroidal mimetic that retains the key pharmacophoric features, has been used to design novel inhibitors for enzymes like 11β-HSD1. nih.gov This principle could be applied to the androgen receptor, using the known interactions of this compound to design non-steroidal ligands that mimic its binding mode.

Rational design, guided by an understanding of the target enzyme's structure and catalytic mechanism, has also proven successful. For instance, by using molecular docking and dynamics simulations to study 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), researchers were able to engineer a variant with significantly improved catalytic activity for testosterone production. nih.gov A similar approach could be used to design this compound analogues with tailored affinities and activities for the androgen receptor.

| Design Strategy | Methodology | Potential Outcome |

|---|---|---|

| Substituent Modification | Introduction of novel functional groups or heterocyclic rings. acs.org | Altered binding affinity, selectivity, and pharmacokinetic properties. acs.org |

| Scaffold Hopping | Replacing the steroidal core with a non-steroidal mimetic. nih.gov | Development of non-steroidal SARMs with potentially different side-effect profiles. nih.gov |

| Rational Design | Utilizing computational modeling to predict and guide structural modifications. nih.gov | Creation of analogues with optimized binding affinity and functional activity. nih.gov |

| Bioisosteric Replacement | Replacing key functional groups with others that have similar physical or chemical properties. | Fine-tuning of potency and metabolic stability. |

Computational Approaches to SAR Prediction for Steroid Derivatives

Computational methods are indispensable tools in modern drug discovery, allowing for the prediction of a compound's properties and its interactions with biological targets before it is even synthesized. nih.gov These in silico techniques can significantly accelerate the design and optimization of novel steroid derivatives. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent ligand-based approach. researchgate.netfrontiersin.org QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. researchgate.net By identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are important for activity, QSAR models can predict the potency of new, unsynthesized analogues. nih.govresearchgate.net

Structure-based methods, such as molecular docking and molecular dynamics (MD) simulations, provide a more detailed view of the ligand-receptor interaction. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. nih.gov These methods are particularly useful for understanding the structural basis of SAR and for rationally designing new compounds with improved affinity and specificity. nih.govnih.gov

For steroid derivatives, these computational approaches can be used to:

Predict the binding affinity of novel analogues to the androgen receptor. nih.gov

Identify the key amino acid residues in the receptor's binding pocket that interact with the ligand. nih.gov

Understand how structural modifications to the steroid will affect its binding mode and functional activity. nih.gov

Predict potential sites of metabolism on the steroid molecule. nih.govacs.org

| Computational Method | Description | Application in Steroid Design |

|---|---|---|

| QSAR Modeling | Statistically correlates chemical structure with biological activity. researchgate.netfrontiersin.org | Predicts the potency of novel analogues and identifies key molecular features for activity. nih.govresearchgate.net |

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. nih.gov | Visualizes ligand-receptor interactions and guides the design of compounds with improved binding affinity. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. nih.gov | Assesses the stability of the ligand-receptor complex and studies conformational changes upon binding. nih.govnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov | Used for virtual screening of compound libraries to find new scaffolds that match the pharmacophore of active steroids. nih.gov |

Regulatory Contexts in Chemical Research and Classification of 17beta Methyldienolone

International and National Regulatory Frameworks for Synthetic Steroids in Research

The control of synthetic anabolic steroids is addressed by both international bodies and national legislation, reflecting a global consensus on their potential for abuse.

Internationally, the World Anti-Doping Agency (WADA) plays a significant role, particularly in the context of sports. WADA maintains a "Prohibited List" that includes anabolic agents, which are banned for use by athletes. umich.eduresearchgate.netmdpi.com This list is a key international standard adopted by numerous sports organizations worldwide. edubirdie.com The agency's regulations are dynamic and evolve to include new substances and methods. childrenshospital.org

In the United States , the primary legislation governing synthetic steroids is the Controlled Substances Act (CSA) . Anabolic steroids were first placed under federal control as Schedule III substances by the Anabolic Steroid Control Act of 1990. ama-assn.orgmultidisciplinaryfrontiers.com This was later amended and expanded by the Anabolic Steroid Control Act of 2004, which broadened the definition of anabolic steroids to include a wider range of substances chemically and pharmacologically related to testosterone (B1683101), such as various prohormones. umich.eduedubirdie.comberkeley.edu The Drug Enforcement Administration (DEA) is the main federal agency responsible for enforcing these regulations. nih.gov Researchers intending to work with scheduled steroids must obtain a specific research license and registration from the DEA. umich.edu

In the United Kingdom , anabolic steroids are controlled under the Misuse of Drugs Act 1971 as Class C substances. apa.orgpsu.eduumich.edu This classification means that while possession for personal use in the form of a medicinal product is not an offense, production and supply are illegal and carry significant penalties. psu.eduumich.edu Importing or exporting anabolic steroids generally requires a license from the Home Office. childrenshospital.orgtechtarget.com The Advisory Council on the Misuse of Drugs (ACMD) provides recommendations to the government on the classification of these substances. nih.gov

The European Union also addresses the issue of anabolic steroids, with a focus on mapping the varying legislation across member states to enhance cooperation in combating illegal trafficking and use. mdpi.comclinicaltrials.gov Laws regarding the possession, sale, and importation of these substances can differ significantly between EU countries. mdpi.com

Canada classifies anabolic steroids as Schedule IV controlled substances, making it illegal to sell or obtain them without a prescription, though possession itself is not a punishable offense under the Controlled Drugs and Substances Act. edubirdie.com

Interactive Data Table: Key Regulatory Frameworks for Anabolic Steroids

| Jurisdiction/Body | Primary Legislation/Document | Key Provisions for Research |

| International (Sports) | World Anti-Doping Agency (WADA) Prohibited List | Bans the use of anabolic agents in sport; serves as a standard for anti-doping programs. umich.eduresearchgate.netmdpi.com |

| United States | Anabolic Steroid Control Acts of 1990 & 2004 (amending the Controlled Substances Act) | Classifies anabolic steroids as Schedule III controlled substances. ama-assn.orgmultidisciplinaryfrontiers.com Requires DEA registration for research. umich.edu |

| United Kingdom | Misuse of Drugs Act 1971 | Classifies anabolic steroids as Class C drugs. apa.orgpsu.eduumich.edu Production and supply are illegal without a license. psu.edu |

| European Union | Varies by Member State | Efforts to map and harmonize legislation to combat illicit trade and use. mdpi.comclinicaltrials.gov |

| Canada | Controlled Drugs and Substances Act | Classifies anabolic steroids as Schedule IV substances; a prescription is required for legal acquisition. edubirdie.com |

Chemical Scheduling and Classification of 17Beta-Methyldienolone

This compound is explicitly identified and controlled under several national and international regulatory schedules due to its nature as a potent synthetic anabolic-androgenic steroid.

In the United States , this compound, chemically identified as 17α-methyl-17β-hydroxyestra-4,9(10)-dien-3-one, is classified as a Schedule III controlled substance under the Controlled Substances Act. childrenshospital.orgnih.govapa.orguga.edu This scheduling places it in a category of drugs that have a potential for abuse less than Schedule I and II drugs but more than Schedule IV drugs. clinicaltrials.gov Its inclusion in Schedule III imposes strict regulatory requirements on its manufacture, distribution, and research use. ama-assn.org Several state-level regulations, such as those in Missouri and Mississippi, also explicitly list methyldienolone (B1508755) as a Schedule III substance, mirroring the federal classification. childrenshospital.orguga.edu

Internationally, for the purposes of anti-doping in sports, the World Anti-Doping Agency (WADA) includes Methyldienolone on its list of prohibited substances at all times. umich.eduresearchgate.netmdpi.comfda.gov It is categorized under S1 Anabolic Agents. umich.eduresearchgate.net

In the United Kingdom , while not always individually named in primary legislation, this compound falls under the generic definition of anabolic steroids controlled as Class C drugs by the Misuse of Drugs Act 1971. ecfr.govnih.gov The Act's provisions cover compounds structurally derived from 17-hydroxyandrostan-3-one, which includes the chemical structure of this compound. ecfr.gov

Interactive Data Table: Classification of this compound

| Regulatory Body/Jurisdiction | Classification/Schedule | Chemical Name Reference |

| United States (DEA) | Schedule III Controlled Substance | Methyldienolone (17α-methyl-17β-hydroxyestra-4,9(10)- dien-3-one) nih.govapa.org |

| World Anti-Doping Agency (WADA) | Prohibited Substance (S1 Anabolic Agents) | Methyldienolone (17β-hydroxy-17α- methylestra-4,9-dien-3-one) umich.eduresearchgate.net |

| United Kingdom | Class C Drug (under generic definition) | Falls under the definition of anabolic steroids derived from 17-hydroxyandrostan-3-one. ecfr.gov |

| State of Missouri, USA | Schedule III | methyldienolone (17α-methyl-17β-hydroxyestra-4,9(10)-dien-3-one) childrenshospital.orgdownstate.edu |

| State of Mississippi, USA | Schedule III | Methyldienolone (17alpha-methyl-17beta-hydroxyestra-4,9(10)-dien-3-one) uga.edu |

Research Ethics in the Study of Controlled Chemical Substances

The study of controlled substances like this compound is subject to rigorous ethical oversight to protect research participants, prevent diversion of the substance, and ensure the scientific validity of the research.

A foundational framework for ethical research involving human subjects is provided by the Belmont Report , which outlines three core principles: Respect for Persons, Beneficence, and Justice. nih.gov These principles guide the development of specific regulations and are the cornerstone of Institutional Review Board (IRB) evaluations. nih.gov

Institutional Review Boards (IRBs) are central to the ethical oversight of research. Any research involving human subjects and controlled substances must be reviewed and approved by an IRB. clinicaltrials.govnih.gov The IRB's role is to ensure that the research design minimizes risks to participants, that the potential benefits outweigh the risks, that the selection of subjects is equitable, and that a comprehensive informed consent process is in place. downstate.edunih.gov For research involving substances regulated by the Food and Drug Administration (FDA), IRBs must also adhere to specific federal regulations, such as 21 CFR Part 56. nih.gov

Informed Consent is a critical ethical requirement. Researchers must provide potential participants with a thorough explanation of the study's purpose, procedures, potential risks, and benefits. mdpi.com Participants must be informed that their involvement is voluntary and that they can withdraw at any time. mdpi.com In studies involving drugs with abuse potential, the informed consent process must be particularly scrupulous to ensure participants understand the risks without coercion.

Researcher Responsibilities and Regulatory Compliance extend beyond IRB approval. In the U.S., principal investigators must register with the DEA to conduct research with Schedule I-V substances. umich.eduapa.org This involves meeting stringent requirements for the storage, handling, record-keeping, and disposal of the controlled substances to prevent diversion. umich.edutechtarget.com Researchers and their staff must undergo specific training on these procedures and maintain meticulous inventory and usage logs. umich.edu

The ethical considerations also touch upon the potential for misuse and the societal implications of the research. There is an ongoing ethical debate regarding performance-enhancing drugs, which considers issues of fairness in competition, the health of athletes, and the "spirit of sport". researchgate.netmultidisciplinaryfrontiers.com Research in this area must navigate these complex societal views while adhering to strict scientific and ethical protocols.

Q & A

Q. What are the standard analytical techniques for characterizing 17Beta-Methyldienolone in experimental settings?

Methodological Answer:

- Techniques : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for stereochemical analysis.

- Validation : Cross-validate results with reference standards from peer-reviewed studies. Include positive controls in each batch to ensure instrument calibration .

- Data Reporting : Tabulate retention times, mass-to-charge ratios, and spectral peaks with error margins (e.g., ±0.05 ppm for NMR).

Q. What in vivo models are commonly used to study the androgenic/anabolic effects of this compound?

Methodological Answer:

- Models : Rodent models (e.g., orchidectomized rats) for androgen receptor activation studies. Dosage ranges typically span 0.1–5 mg/kg/day, adjusted for bioavailability.

- Endpoints : Measure serum biomarkers (e.g., LH, testosterone suppression) and tissue hypertrophy (e.g., levator ani muscle mass).

- Controls : Include sham-operated animals and vehicle-treated groups to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinity data for this compound across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from at least 10 independent studies using PRISMA guidelines. Stratify by assay type (e.g., radioligand vs. reporter gene assays) and cell lines (e.g., HEK293 vs. COS-7).

- Confounding Factors : Adjust for variables like incubation time, temperature, and receptor isoform variants. Use mixed-effects models to account for inter-study heterogeneity .

- Validation : Replicate disputed findings under standardized conditions (e.g., AR-CALUX assay at 37°C for 24 hours) .

Q. What experimental designs are optimal for assessing the chronic toxicity of this compound in longitudinal studies?

Methodological Answer:

- Design : Use a crossover design with washout periods to differentiate acute vs. cumulative effects. Include histopathological analysis of liver, kidneys, and reproductive organs.

- Dosing Regimens : Test supratherapeutic doses (e.g., 10x ED₅₀) for 90 days, with interim sacrifices at 30-day intervals.

- Statistical Power : Calculate sample sizes using G*Power (α=0.05, β=0.2) to detect ≥20% effect sizes. Pre-register protocols to reduce bias .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound metabolites?

Methodological Answer:

- Pharmacokinetic Profiling : Quantify metabolites via LC-MS/MS in plasma and tissues. Compare AUC (area under the curve) values with in vitro IC₅₀ data.

- Mechanistic Studies : Use CRISPR-engineered androgen receptor (AR) knockout models to isolate metabolite-specific effects.

- Data Integration : Apply systems pharmacology models (e.g., PK/PD modeling) to reconcile potency-efficacy gaps .

Data Contradiction Analysis Framework

Q. What statistical approaches are recommended for reconciling conflicting results in this compound’s tissue selectivity ratios?

Methodological Answer:

- Multivariate Analysis : Perform principal component analysis (PCA) on variables like dosage, administration route, and tissue type.

- Sensitivity Testing : Use Monte Carlo simulations to assess the impact of measurement error on selectivity indices.

- Reporting : Disclose confidence intervals (95% CI) and effect sizes (Cohen’s d) for transparency .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound Characterization

| Technique | Parameter | Acceptable Range | Reference Standard |

|---|---|---|---|